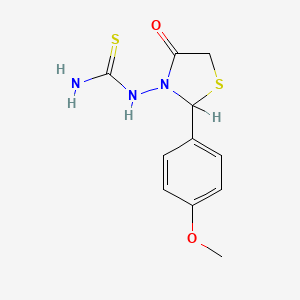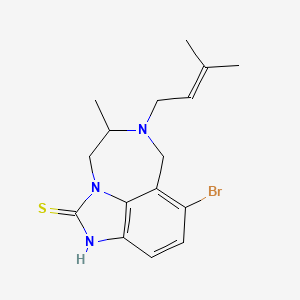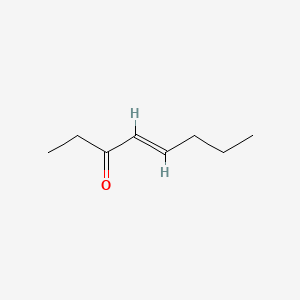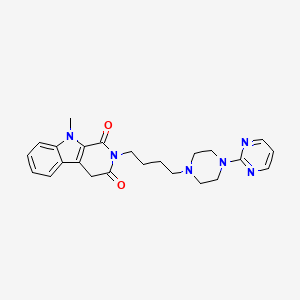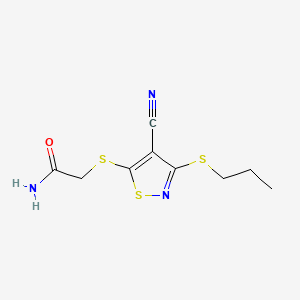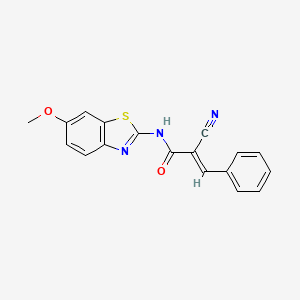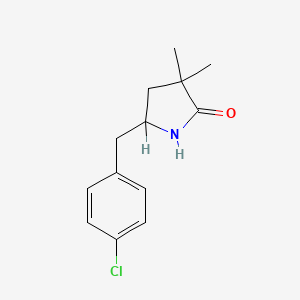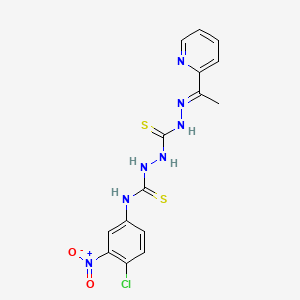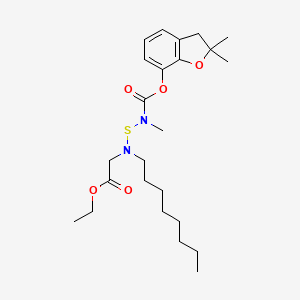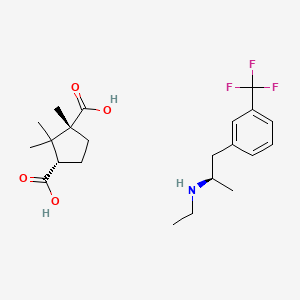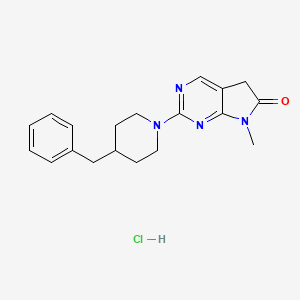
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core, a piperidine ring, and a phenylmethyl group. The monohydrochloride form indicates the presence of a single hydrochloride ion associated with the compound.
準備方法
The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride involves multiple steps, including the formation of the pyrrolo-pyrimidine core, the introduction of the piperidine ring, and the attachment of the phenylmethyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Compared to other similar compounds, 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-(phenylmethyl)-1-piperidinyl)-, monohydrochloride is unique due to its specific structural features and the presence of the monohydrochloride ion. Similar compounds include other pyrrolo-pyrimidine derivatives and piperidine-containing molecules. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse chemical and biological activities .
特性
CAS番号 |
122113-21-7 |
|---|---|
分子式 |
C19H23ClN4O |
分子量 |
358.9 g/mol |
IUPAC名 |
2-(4-benzylpiperidin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O.ClH/c1-22-17(24)12-16-13-20-19(21-18(16)22)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14;/h2-6,13,15H,7-12H2,1H3;1H |
InChIキー |
VMWYMARIWCPNKR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)CC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


